molecular formula C11H16ClF2NSi B8323569 4-(Tert-butyldimethylsilyl)-3-chloro-2,5-difluoropyridine

4-(Tert-butyldimethylsilyl)-3-chloro-2,5-difluoropyridine

Cat. No.: B8323569
M. Wt: 263.78 g/mol
InChI Key: WARAFUVOETZSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tert-butyldimethylsilyl)-3-chloro-2,5-difluoropyridine is a useful research compound. Its molecular formula is C11H16ClF2NSi and its molecular weight is 263.78 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16ClF2NSi

Molecular Weight

263.78 g/mol

IUPAC Name

tert-butyl-(3-chloro-2,5-difluoropyridin-4-yl)-dimethylsilane

InChI

InChI=1S/C11H16ClF2NSi/c1-11(2,3)16(4,5)9-7(13)6-15-10(14)8(9)12/h6H,1-5H3

InChI Key

WARAFUVOETZSQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=C(C(=NC=C1F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of diisopropylamine (78.52 g, 108.8 mL, 776.0 mmol) in THF (1.205 L) was cooled to −20° C. n-BuLi (2.5 M in hexanes) (298.4 mL of 2.5 M, 746.1 mmol) was added dropwise via cannula over 30 min at such a rate that the temperature was kept below −15° C. Once the addition was complete the cooling bath was removed and the reaction mixture was allowed to warm to 0° C. The reaction mixture was stirred for 15 min at 0° C., then re-cooled to −78° C. 3-chloro-2,5-difluoro-pyridine (95.963 g, 596.9 mmol) was added dropwise via cannula over 20 min at such a rate that the temperature was kept below −70° C. The reaction mixture was stirred for 45 min at −78° C. during which time the solution turned orange red. A solution of tert-butyl-chloro-dimethyl-silane (117.0 g, 776.0 mmol) in THF (133.9 mL) was added via cannula at such a rate to maintain the reaction temperature below −70° C. The reaction mixture was stirred at −78° C. for 90 minutes, during which time the solution turned to a deep red colour. Lc/Ms after this time indicated that the reaction was complete. A saturated ammonium chloride solution (300 ml) was then added and mixture was allowed to warm to ambient. The reaction mixture was diluted with water (200 ml) and saturated aqueous sodium bicarbonate (500 ml) and extracted with ethyl acetate (1.5 L then 500 ml). The combined organics were washed with brine (400 ml), dried over magnesium sulfate, filtered and concentrated in vacuo to an oil (187 g). The crude was purified by flash chromatography (CombiFlash Companion XL, 1.5 kg column, 0.5-10% ethyl acetate in petroleum ether). This afforded the title compound as a pale yellow oil (113.8 g, 72%); 1H NMR (CDCl3) 0.46 (6H, d), 0.93 (9H, s), 7.84 (1H, d); 19F NMR (decoupled) −112.8, −74.6; MS ES (+) 264.95 (M+1).
Quantity
108.8 mL
Type
reactant
Reaction Step One
Quantity
298.4 mL
Type
reactant
Reaction Step One
Name
Quantity
1.205 L
Type
solvent
Reaction Step One
Quantity
95.963 g
Type
reactant
Reaction Step Two
Quantity
117 g
Type
reactant
Reaction Step Three
Name
Quantity
133.9 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
72%

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